Komeen

Description

Historical Perspectives on Synthetic Methodologies for Copper(II)-Ethylenediamine Species

The synthesis of copper(II)-ethylenediamine complexes has been explored through various methods over time. Historically, these complexes were often prepared by the direct reaction of copper salts with ethylenediamine (B42938) in suitable solvents. Early studies focused on understanding the stoichiometry and basic structural aspects of the resulting coordination compounds capes.gov.br. As the field advanced, more controlled synthetic routes were developed, sometimes involving the use of modified ethylenediamine ligands or reactions in different media to influence the complex's properties and crystal structure nih.govmdpi.com. The synthesis of related Schiff base complexes derived from the condensation of ethylenediamine with aldehydes or ketones and their subsequent complexation with copper(II) ions also represents a significant historical trajectory in this area scirp.orgjournalajacr.com. These methodologies laid the groundwork for tailoring the properties of copper ethylenediamine complexes for specific research objectives.

Evolution of Research Trajectories for Bioinorganic Copper Complexes

The research trajectory for bioinorganic copper complexes has evolved significantly, driven by the recognition of copper's vital role in biological systems. Copper is an essential trace element involved in numerous biological processes, including electron transfer reactions, oxygen sensing, and redox regulation numberanalytics.commdpi.com. The study of synthetic copper complexes, including those with nitrogen-donor ligands like ethylenediamine, has been crucial in mimicking the active sites of copper-containing enzymes and understanding their mechanisms of action acs.orgnih.gov. Early bioinorganic studies investigated the interaction of copper complexes with biological molecules, paving the way for research into their potential as enzyme mimics and therapeutic agents nih.govsmolecule.com. The field has progressed from studying simple coordination compounds to designing sophisticated complexes that can replicate specific enzymatic functions or interact with biological targets mdpi.comacs.orgnih.gov. This evolution has been coupled with advancements in spectroscopic and analytical techniques, allowing for detailed characterization of these complexes and their reactivity in biologically relevant environments acs.org.

Contemporary Significance of Ethylenediamine as a Ligand in Copper Coordination Chemistry

Ethylenediamine remains a ligand of significant contemporary importance in copper coordination chemistry due to its unique attributes. Its bidentate nature and the stable five-membered chelate ring it forms with copper ions contribute to the thermodynamic stability of the resulting complexes solubilityofthings.comlibretexts.orglibretexts.org. This stability is advantageous in various applications and allows for the isolation and characterization of well-defined copper species. Furthermore, the relatively simple structure of ethylenediamine provides a versatile platform for chemical modification, allowing researchers to synthesize substituted ethylenediamine ligands with tailored electronic and steric properties nih.govmdpi.com. These modifications can influence the coordination geometry, redox potential, and reactivity of the copper center, enabling the design of complexes for specific applications in catalysis, materials science, and biomedical research nih.govsmolecule.comnih.gov. The ability to tune the properties of copper complexes through ligand design underscores the continued significance of ethylenediamine and its derivatives in modern coordination chemistry.

Overview of Diverse Research Applications of Copper Ethylenediamine Complexes in Applied Chemical Sciences

Copper ethylenediamine complexes have found diverse research applications across various fields of applied chemical sciences. Their ability to participate in redox processes makes them relevant in catalysis. For instance, copper ethylenediamine complexes have been explored as catalysts for oxidation reactions, including the oxidation of alcohols, and in the oxygen reduction reaction (ORR), which is important for fuel cells and metal-air batteries smolecule.com.

Beyond catalysis, these complexes have been investigated as enzyme mimics, replicating the activity of metalloenzymes such as superoxide (B77818) dismutase (SOD) and laccase nih.govsmolecule.com. This mimicry allows for the study of enzymatic mechanisms and the development of potential therapeutic agents with antioxidant properties nih.govsmolecule.comrsc.org.

In materials science, copper ethylenediamine complexes can serve as precursors for the synthesis of functional materials smolecule.com. They have also been utilized in the development of adsorbents for the removal of pollutants, such as anionic dyes, from aqueous solutions researchgate.net. Furthermore, these complexes have been incorporated into electrochemical sensors for the detection of various analytes researchgate.net.

The commercial product Komeen, a copper ethylenediamine complex, exemplifies an important application in aquatic weed and algae control, highlighting their utility as algaecides and herbicides lakeproinc.comepa.govknowde.comforestrydistributing.comontosight.ai. While the specific mechanisms relate to disrupting cellular processes in microorganisms, this application underscores the practical utility derived from the coordination chemistry of copper with ethylenediamine ontosight.ai.

Research continues to explore novel applications, including their potential in biomedical areas such as antimicrobial and antifungal therapies, based on their ability to interact with and damage microbial cell membranes nih.govsmolecule.comrsc.org.

Here is a summary of some research applications:

| Application Area | Specific Application Examples |

| Catalysis | Oxidation reactions, Oxygen Reduction Reaction (ORR) |

| Enzyme Mimics | Superoxide Dismutase (SOD) mimic, Laccase mimic |

| Environmental Remediation | Removal of anionic dyes from water |

| Electrochemical Sensing | Detection of hydroquinone |

| Agriculture/Water Treatment | Aquatic algaecide and herbicide (e.g., this compound) |

| Biomedical Research | Investigation of antimicrobial and antifungal properties |

| Materials Science | Precursors for material synthesis, components in heterogeneous catalysts |

| Copper Ethylenediamine Complex Research Examples |

| Synthesis and characterization of copper(II) complexes with terpene derivatives of ethylenediamine for antibacterial, antifungal, and antioxidant activity studies. nih.govrsc.org |

| Preparation and application of [copper(II)/ethylenediamine–cotton] complex for the removal of dyes from aqueous solution. researchgate.net |

| Synthesis of PVC-supported ethylenediamine copper(II) complex as a heterogeneous catalyst for click chemistry. researchgate.net |

| Investigation of copper(II) complexes with ethylenediamine, bipyridine, and amino acids for electrochemical properties and biological activities. jocpr.com |

| Study of copper(II) complexes containing pyridine-2-carbaldehyde bound to ethylenediamine-functionalized nanoparticles for catalytic applications. nih.gov |

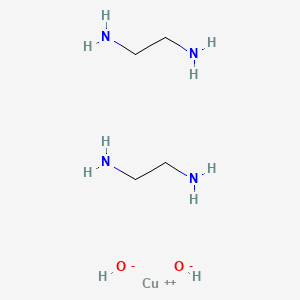

Structure

2D Structure

Properties

IUPAC Name |

copper;ethane-1,2-diamine;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H8N2.Cu.2H2O/c2*3-1-2-4;;;/h2*1-4H2;;2*1H2/q;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATCRQGYOIZIHC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.C(CN)N.[OH-].[OH-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H18CuN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52769-67-2 (Parent), 14552-35-3 (dihydroxide) | |

| Record name | Copper(2+), bis(1,2-ethanediamine-kappaN1,kappaN2)-, hydroxide (1:2), (SP-4-1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014552353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Komeen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052769672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID301014409 | |

| Record name | Bis(ethylenediamine)copper dihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cupriethylenediamine hydroxide solution appears as a purple liquid with an ammonia-like odor. Corrosive to metals. Strong irritant to tissues. Produces toxic oxides of nitrogen during combustion. It is used as an aquatic herbicide (Komeen). | |

| Record name | CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

212 °F at 760 mmHg (approx.) (USCG, 1999) | |

| Record name | CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

greater than 1.1 at 68 °F (est.) (USCG, 1999) | |

| Record name | CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

14552-35-3, 52769-67-2 | |

| Record name | CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Copper(2+), bis(1,2-ethanediamine-kappaN1,kappaN2)-, hydroxide (1:2), (SP-4-1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014552353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Komeen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052769672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(2+), bis(1,2-ethanediamine-.kappa.N1,.kappa.N2)-, hydroxide (1:2), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(ethylenediamine)copper dihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(ethylenediamine)copper dihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethylenediamine copper(II) hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Structural Elucidation of Copper Ethylenediamine Complexes

Methodologies for Controlled Complexation of Copper Ions with Ethylenediamine (B42938) Ligands

The formation of copper ethylenediamine complexes is governed by several factors that can be manipulated to achieve desired structures and properties. The choice of solvent and the stoichiometry of the reactants are fundamental parameters in controlling the complexation reaction.

The solvent plays a crucial role in the synthesis of copper ethylenediamine complexes, influencing reaction rates, solubility of reactants and products, and in some cases, the final coordination geometry. Common solvents employed in these syntheses include methanol, ethanol, water, and tetrahydrofuran (THF). nih.govisca.mebeilstein-journals.org For instance, the synthesis of certain chiral copper(II) complexes with terpene derivatives of ethylenediamine is effectively carried out in methanol at room temperature. nih.gov Similarly, the preparation of [Cu(en)₃]²⁺ complexes has been achieved using aqueous solutions of copper salts to which ethylenediamine is added, followed by the addition of ethanol to induce precipitation. isca.me

The solvent can also directly participate in the coordination sphere of the metal ion. In aqueous solutions, water molecules can act as ligands, leading to the formation of aqua complexes like diaquabis(ethylenediamine-κ²N,N′)copper(II). nih.govresearchgate.net The polarity and coordinating ability of the solvent can also affect the ion-pair state of the complex in solution. For example, the UV-visible absorption spectrum of a photoreducible copper(II)-ethylenediamine complex shows a shift from 550 nm in water to 606 nm in THF, which is attributed to the dissociation of ion pairs and the likely coordination of water molecules in aqueous solution. beilstein-journals.org Furthermore, solvent systems can be chosen to facilitate specific reaction types, such as the use of an ethanol-water mixture for the preparation of PVC-supported ethylenediamine-copper(II) complexes. researchgate.net

The stoichiometry of the ethylenediamine ligand to the copper salt is a critical parameter that dictates the structure of the resulting complex. By carefully controlling this ratio, specific complexes such as [Cu(en)]²⁺, [Cu(en)₂]²⁺, and [Cu(en)₃]²⁺ can be selectively synthesized. A common synthetic approach involves the direct interaction of equimolar amounts of the starting ligand and a copper salt, such as copper chloride, in a suitable solvent. nih.gov

To scientifically determine the optimal molar ratio for complexation, spectrophotometric titration can be employed. This technique involves preparing solutions with a constant concentration of the ligand and varying concentrations of the metal salt. jocpr.com By monitoring the absorbance at specific wavelengths corresponding to the complex formation, the point at which the absorbance becomes constant indicates the stoichiometric ratio for the complex. jocpr.com For example, studies have shown that for certain mixed-ligand complexes involving tryptophan and ethylenediamine, a 2:1 ligand-to-metal ratio is optimal. jocpr.com This systematic approach ensures the targeted synthesis of a specific complex and maximizes the yield.

Spectroscopic and Crystallographic Characterization of Copper Ethylenediamine Coordination Geometries

A comprehensive understanding of the structural and electronic properties of copper ethylenediamine complexes necessitates the use of a combination of advanced analytical techniques. Spectroscopic methods provide insights into the coordination environment and bonding, while crystallographic techniques offer definitive three-dimensional structural information.

A variety of spectroscopic techniques are instrumental in characterizing copper ethylenediamine complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ethylenediamine ligand to the copper ion. The shifting of the N-H stretching vibration bands of the amino groups to lower wavenumbers in the complex compared to the free ligand is indicative of coordination. jocpr.com Additionally, the appearance of new absorption bands in the far-IR region (typically 410–490 cm⁻¹) can be attributed to the Cu-N stretching vibrations, further confirming the formation of the metal-ligand bond. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of copper(II) ethylenediamine complexes in the visible region are characterized by broad d-d transition bands. The position and intensity of these bands provide information about the coordination geometry around the Cu(II) ion. jocpr.comrsc.org An octahedral geometry is often suggested by the observed electronic spectra. jocpr.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic Cu(II) complexes. The g-values obtained from the EPR spectra can provide detailed information about the electronic structure and the nature of the copper(II) ion's environment. rsc.org For instance, tetragonal spectra can help in understanding the local geometry around the copper ion. rsc.org

Mass Spectrometry: This technique is used to confirm the molecular weight and composition of the synthesized complexes. nih.gov

The table below summarizes key spectroscopic data for a representative copper ethylenediamine complex.

| Spectroscopic Technique | Key Observation | Interpretation |

| Infrared (IR) | Shift of N-H stretching bands to lower wavenumbers. jocpr.com | Coordination of the NH₂ group to the copper ion. |

| New bands in the 400-500 cm⁻¹ region. nih.gov | Formation of Cu-N bonds. | |

| UV-Visible | Broad absorption band in the visible region. jocpr.com | d-d electronic transitions, indicative of coordination geometry. |

| EPR | Anisotropic g-values. rsc.org | Provides information on the electronic structure and symmetry of the Cu(II) center. |

For example, XRD analysis has been used to confirm the structure of a chiral copper(II) complex with a terpene derivative of ethylenediamine, revealing a five-coordinate geometry around the central copper ion. nih.gov In this structure, the copper ion coordinates to two nitrogen atoms and one oxygen atom from the tridentate ligand, as well as two chloride ions. nih.gov Similarly, the crystal structure of diaquabis(ethylenediamine-κ²N,N′)copper(II) bis(2-nitrobenzoate) shows a slightly distorted octahedral geometry for the Cu(II) ion, which is coordinated to four nitrogen atoms from two chelating ethylenediamine ligands in the equatorial plane and two water molecules in the axial positions. nih.gov

X-ray crystallography has also been instrumental in identifying unique coordination modes, such as a complex where copper(II) is penta-coordinated to two chelating ethylenediamine ligands and one monodentate ethylenediamine ligand. rsc.org The data obtained from these diffraction studies, such as bond distances and angles, are crucial for understanding the steric and electronic influences on the complex's structure.

The following table presents selected crystallographic data for a copper ethylenediamine complex, illustrating the precision of this technique.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | rsc.org |

| Cu-N Bond Length (Å) | 2.0211(7) - 2.0439(7) | researchgate.net |

| Cu-O Bond Length (Å) | 2.5274(6) | researchgate.net |

| N-Cu-N Bond Angle (°) | 84.85(4) - 176.00(3) | researchgate.net |

| N-Cu-O Bond Angle (°) | 87.86(2) - 94.25(2) | researchgate.net |

Derivatization and Functionalization of Copper Ethylenediamine Complex Structures

The derivatization and functionalization of the basic copper ethylenediamine scaffold offer a pathway to new complexes with tailored properties. By introducing different functional groups onto the ethylenediamine ligand, it is possible to modify the steric and electronic environment around the copper center, thereby influencing its reactivity and physical properties.

One approach involves the use of substituted ethylenediamine ligands. For instance, N-monosubstituted ethylenediamine derivatives with various aromatic groups (such as pyridine, quinoline, isoquinoline, and quinoxaline) have been used to create pentadentate ligands for copper(II) complexation. rsc.org The resulting mononuclear copper(II) complexes exhibit differences in their electrochemical properties and solid-state geometries depending on the nature of the aromatic group and the substituent on the aliphatic nitrogen atom. rsc.org

Another strategy is the synthesis of chiral copper(II) complexes using terpene derivatives of ethylenediamine. nih.govnih.gov These complexes have been characterized and their biological activities have been investigated. nih.govnih.govrsc.org The synthesis of such derivatives typically involves the reaction of a copper salt with the pre-synthesized functionalized ethylenediamine ligand. nih.gov The resulting complexes can be isolated as powders and characterized by various spectroscopic and analytical techniques. nih.govrsc.org This ability to create a diverse library of copper ethylenediamine derivatives is crucial for developing new materials and catalysts with specific functions.

Absence of Information on the Chemical Compound "Komeen"

Following a comprehensive search for the chemical compound "this compound," it has been determined that there is no publicly available scientific literature or data corresponding to a compound with this name. Extensive searches have been conducted across multiple scientific databases and search engines, yielding no relevant results for a chemical entity named "this compound."

Therefore, it is not possible to generate an article on the "" focusing on "this compound" as requested. The provided outline, including sections on "Ligand Modification Approaches" and "Counter-Ion Influence on Complex Stability and Reactivity," cannot be addressed without foundational information on the primary subject.

It is possible that "this compound" may be a proprietary name, an internal project code, a misspelling of another compound, or a very recently synthesized molecule not yet documented in accessible sources. Without a recognized chemical structure or established scientific name, a scientifically accurate and informative article cannot be produced.

Further investigation would require a correct and recognized chemical identifier for the compound .

Mechanistic Investigations of Copper Ethylenediamine Complex Reactivity

Pathways of Copper Ion Release from Ethylenediamine (B42938) Chelation

The bioavailability and subsequent reactivity of the copper ion are contingent upon its release from the ethylenediamine chelate. This dissociation is not a simple process but is influenced by multiple environmental factors, primarily pH and the presence of other coordinating species.

The stability of the copper-ethylenediamine bond is highly dependent on the hydrogen ion concentration (pH) of the aqueous solution. Ethylenediamine is a basic ligand that can be protonated in acidic conditions. This protonation affects its ability to coordinate with the copper ion.

The hydrolysis of the copper ion itself is a competing process that is also pH-dependent. oatext.com As pH increases, hydroxyl species such as Cu(OH)⁺ and Cu(OH)₂ can form, influencing the equilibrium of the chelation reaction. oatext.com

Ligand exchange represents another critical pathway for the release of copper ions from the ethylenediamine complex. This process involves the substitution of the ethylenediamine ligand by another coordinating molecule present in the solution. The rate of this exchange is a key determinant of copper ion availability.

Studies comparing the ligand exchange kinetics of the Cu(II)-ethylenediamine system with other complexes, such as those involving α-alanine and β-alanine, have shown that the exchange in the ethylenediamine system is significantly slower. researchgate.net This suggests a relatively high kinetic stability for the copper-ethylenediamine complex compared to similar amino acid complexes.

The mechanism of these exchange reactions is complex. For the formation of the copper-ethylenediamine complex, both the neutral form of the ligand (en) and its protonated form (Hen⁺) can react with the copper ion. rsc.org The rate constants for these formation reactions are quite high, suggesting an associative SN2 mechanism. rsc.orgresearchgate.net Conversely, the dissociation (reverse) rate constants are relatively low, underscoring the thermodynamic stability of the complex. researchgate.net The presence of other potential ligands, such as amino acids or ammonia, can lead to the formation of mixed-ligand complexes, further diversifying the chemical species in solution and influencing copper's bioavailability. researchgate.net

Table 1: Selected Rate Constants for Copper(II)-Ethylenediamine Complex Reactions at 25°C

| Reaction | Forward Rate Constant (k) | Reverse Rate Constant (k') |

|---|---|---|

| Cu²⁺ + en ⇌ [Cu(en)]²⁺ | (3.8 ± 1.6) × 10⁹ M⁻¹s⁻¹ rsc.org | 1.4 ± 0.3 s⁻¹ researchgate.net |

| Cu²⁺ + (Hen)⁺ ⇌ [Cu(en)]²⁺ + H⁺ | (1.4 ± 0.3) × 10⁵ M⁻¹s⁻¹ rsc.org | (1.2 ± 0.4) × 10⁵ M⁻¹s⁻¹ researchgate.net |

| [Cu(en)]²⁺ + en ⇌ [Cu(en)₂]²⁺ | (1.9 ± 0.3) × 10⁹ M⁻¹s⁻¹ rsc.org | Data not specified |

Redox Chemistry of Copper Ethylenediamine Complexes in Aqueous Systems

Copper is a redox-active metal, capable of existing in multiple oxidation states, primarily +1 (cuprous) and +2 (cupric). wikipedia.org This redox activity is central to the chemical behavior of its complexes, including those with ethylenediamine.

The copper(II) ethylenediamine complex, [Cu(en)₂]²⁺, can undergo a one-electron reduction to form the corresponding copper(I) complex. This redox process is often quasi-reversible. researchgate.netjocpr.com Electrochemical studies using cyclic voltammetry have characterized this Cu(II)/Cu(I) couple. For a Cu(II) complex with ethylenediamine and tryptophan, the voltammograms show a well-defined redox process, with anodic and cathodic peaks corresponding to the oxidation and reduction of the copper center. jocpr.com The electrode process is described as a quasi-reversible one-electron charge transfer, which may be preceded and followed by chemical reactions in solution. researchgate.net

The stability and redox potential of the copper center are influenced by the coordination environment. acs.org While Cu(II) is the most common state in these complexes under aerobic conditions, the Cu(I) state is a critical intermediate in many redox reactions. wikipedia.org Higher oxidation states like Cu(III) are less common but can be stabilized in certain environments, such as in oxides or with highly basic anions like fluoride, and are found in some biological systems. wikipedia.org

A significant aspect of the redox chemistry of copper complexes is their ability to catalyze the formation of reactive oxygen species (ROS). mdpi.com These species, which include superoxide (B77818) (O₂•⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH), are generated through redox cycling of the copper ion. mdpi.comnih.gov

The reaction of the Cu(II)-ethylenediamine complex, specifically Cu(II)(en)₂, with biological reductants such as ascorbic acid can generate hydroxyl radicals. nih.gov This process is believed to occur via a Fenton-like reaction, where the reductant first reduces Cu(II) to Cu(I). The Cu(I) ion then reacts with hydrogen peroxide (often present in biological systems) to produce a hydroxyl radical and a hydroxide ion. nih.gov The generation of •OH by the Cu(II)(en)₂ complex in the presence of ascorbic acid has been confirmed by electron spin resonance (ESR) spin-trapping experiments. nih.gov However, when other reductants like glutathione or N-acetylcysteine were used, the Cu(II)(en)₂ complex did not produce detectable radicals under the same experimental conditions. nih.gov This highlights the specificity of the reductant in mediating ROS generation. The ability to generate ROS is a key factor in the biological activity of many copper complexes. nih.govrsc.org

Table 2: ROS Generation by Cu(II) Complexes with Various Reductants

| Cu(II) Complex | Reductant | Hydroxyl Radical (•OH) Generation Detected |

|---|---|---|

| Cu(II)(en)₂ | Ascorbic Acid | Yes nih.gov |

| Cu(II)(en)₂ | Glutathione | No nih.gov |

| Cu(II)(en)₂ | N-acetylcysteine | No nih.gov |

| Cu(II)(en)₂ | Hydroquinone | No nih.gov |

Interactions of Copper Ethylenediamine Complexes with Biological Macromolecules and Cellular Components

The biological effects of copper ethylenediamine complexes are predicated on their interactions with essential cellular components, most notably nucleic acids like DNA. daneshyari.com The ability of these complexes to engage in redox cycling and generate ROS is directly linked to their capacity to induce damage to these macromolecules.

Research has established a strong correlation between the generation of hydroxyl radicals by copper complexes and their ability to cause DNA strand scission. nih.gov In experiments where the Cu(II)(en)₂ complex was combined with ascorbic acid, the resulting production of hydroxyl radicals led to significant DNA strand breakage. nih.gov Conversely, when reductants that did not lead to ROS generation with Cu(II)(en)₂ (such as glutathione or N-acetylcysteine) were used, no DNA cleavage was observed. nih.gov This indicates that the primary mechanism of DNA damage by this complex is mediated by the diffusible, highly reactive hydroxyl radicals generated in its vicinity.

Beyond DNA, copper complexes can interact with a wide range of biological ligands, including amino acids and proteins, forming stable chelate complexes. wikipedia.orgjocpr.com These interactions can influence protein structure and function. The antibacterial and antifungal activities reported for some copper ethylenediamine derivatives suggest interactions with critical components of microbial cells, leading to growth inhibition or cell death. jocpr.comnih.govrsc.org The precise nature of these interactions involves the copper center binding to functional groups on proteins or other macromolecules, potentially leading to conformational changes or catalyzing site-specific oxidative damage. nih.gov

Binding Affinities and Stoichiometry with Proteins and Enzymes

The interaction of copper ethylenediamine complexes with biological macromolecules is a critical aspect of their biochemical and toxicological profiles. Copper is an essential trace element, and its homeostasis is tightly regulated by a suite of proteins that handle its transport, storage, and delivery. nih.gov Exogenous copper complexes, such as those with ethylenediamine, can perturb this delicate balance by interacting with these and other proteins.

The binding of copper(II) ions to proteins like human serum albumin (HSA), the most abundant protein in blood plasma, is a key determinant of their distribution and bioavailability. nih.govmdpi.com HSA has a high affinity for Cu(II), and the metal ions can be released from the complex, albeit slowly in the presence of strong chelating agents like EDTA. nih.gov Studies on the interaction of various copper complexes with HSA have shown that the nature of the ligand significantly influences the binding affinity and the mode of interaction. mdpi.com For instance, the binding of copper(II) thiosemicarbazone complexes to HSA has been investigated, revealing weak-to-moderate binding strengths. mdpi.com This suggests that such complexes can be transported by HSA but also have the potential to dissociate or transfer the copper ion to other biological targets.

The stoichiometry of copper binding to proteins can vary. For example, the prion protein (PrP) has a highly conserved octapeptide repeat region that can cooperatively bind up to four Cu(II) ions with a high affinity (Kd ≈ 6 μM). nih.gov This binding induces a distinct structural change in the protein. nih.gov In the context of copper-transporting ATPases like the Menkes protein, the N-terminal domain, which consists of six metal-binding modules, binds Cu(I) with a stoichiometry of four metal ions per domain array, inducing conformational changes that are crucial for its regulatory function. researchgate.net

The affinity of copper(II) for proteins is generally high, with dissociation constants (Kd) often in the picomolar to femtomolar range for specific binding sites. nih.gov For instance, the Kd for Cu(II) binding to HSA in the presence of histidine is reported to be as low as 34.7 fM, which is explained by the formation of a ternary His•Cu•HSA complex. nih.gov

| Protein/Enzyme | Copper Complex/Ion | Binding Affinity (Kd) | Stoichiometry | Reference |

|---|---|---|---|---|

| Human Serum Albumin (HSA) | Cu(II) | 34.7 fM (in presence of Histidine) | Not specified | nih.gov |

| Prion Protein (PrP) | Cu(II) | ≈6 μM | 4 Cu(II) : 1 Protein | nih.gov |

| Menkes Protein (N-Terminal Domain) | Cu(I) | Not specified | 4 Cu(I) : 1 Domain | researchgate.net |

Oxidative Stress Induction Mechanisms at the Cellular Level

Copper's redox activity, cycling between Cu(I) and Cu(II) oxidation states, is central to its biological functions but also underlies its potential to induce oxidative stress when its homeostasis is dysregulated. nih.govnih.gov Copper ethylenediamine complexes can participate in these redox reactions, leading to the generation of reactive oxygen species (ROS).

The primary mechanism for copper-induced ROS production is through Fenton-like reactions. In this process, Cu(I) reacts with hydrogen peroxide (H₂O₂) to produce the highly reactive hydroxyl radical (•OH). nih.govacs.org

Cu(I) + H₂O₂ → Cu(II) + •OH + OH⁻

This reaction can lead to a cascade of oxidative damage to cellular components. The generated hydroxyl radicals can initiate lipid peroxidation in cell membranes, leading to impaired membrane function and integrity. nih.govsemanticscholar.org Increased lipid peroxidation has been observed in neurons in a mouse model of Wilson's disease, a genetic disorder of copper overload. nih.gov Proteins and nucleic acids are also susceptible to oxidative damage by ROS, which can result in loss of protein function and DNA mutations.

Excess copper can also interfere with the cell's natural antioxidant defense systems. For example, it can lead to diminished levels of glutathione (GSH), a key intracellular antioxidant. nih.gov Copper exposure has been shown to decrease the total antioxidative capacity in various tissues. semanticscholar.orgmdpi.com Furthermore, copper can induce stress in the endoplasmic reticulum (ER), the cellular organelle responsible for protein folding and synthesis. semanticscholar.orgresearchgate.net This ER stress can trigger apoptotic pathways, leading to programmed cell death. semanticscholar.orgmdpi.comresearchgate.net

The interplay between copper-induced oxidative stress and other cellular processes is complex. For instance, high levels of copper can trigger a recently identified form of regulated cell death called cuproptosis, which is linked to the aggregation of lipoylated proteins and the loss of iron-sulfur cluster proteins, leading to proteotoxic stress. nih.gov

Catalytic Functions of Copper Ethylenediamine Complexes in Chemical Transformations

Copper ethylenediamine complexes are not only of biological interest but also serve as versatile catalysts in a range of chemical transformations. Their catalytic activity stems from the ability of the copper center to cycle through different oxidation states and to coordinate with substrates and reagents.

Mechanistic Pathways of Alcohol Oxidation Catalyzed by Copper Ethylenediamine

Copper complexes, including those with ethylenediamine and its derivatives, are effective catalysts for the aerobic oxidation of alcohols to aldehydes and ketones. mdpi.com These systems often function as biomimetic models of copper-containing enzymes like galactose oxidase. mdpi.comnih.gov

The catalytic cycle for alcohol oxidation by copper complexes often involves several key steps. In many proposed mechanisms, the active catalytic species is a Cu(II) complex. semanticscholar.org The reaction may proceed through the formation of a Cu(II)-alkoxide intermediate after the coordination of the alcohol substrate. semanticscholar.org A crucial step is the hydrogen atom transfer from the coordinated alcohol.

In some systems, particularly those using a co-catalyst like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), the mechanism is thought to be Oppenauer-like. semanticscholar.orgresearchgate.net This involves a hydrogen transfer from the Cu(II)-alkoxide to a coordinated nitroxyl species. semanticscholar.org

A general proposed mechanism for the aerobic oxidation of alcohols catalyzed by copper complexes is as follows:

Reaction of the Cu(II) complex with O₂ to form a Cu(II)-superoxide intermediate. nih.gov

Coordination of the alcohol substrate to this intermediate. nih.gov

An intramolecular hydrogen atom transfer from the alcohol to the superoxide, which is often the rate-determining step. nih.gov

The kinetics of these reactions are typically first-order with respect to both the catalyst and the alcohol concentration, while being zero-order in oxygen concentration. nih.gov

Role in Oxygen Reduction Reactions (ORR) Electrocatalysis

The oxygen reduction reaction (ORR) is a fundamental process in energy conversion technologies like fuel cells. tennessee.eduresearchgate.net Copper complexes, including those with ethylenediamine-like polydentate amine ligands, have been extensively studied as electrocatalysts for the ORR, offering a more abundant and cost-effective alternative to platinum-based catalysts. researchgate.net

Copper complexes can catalyze the ORR through different pathways, leading to either the four-electron reduction of O₂ to water (H₂O) or the two-electron reduction to hydrogen peroxide (H₂O₂). The specific pathway and the efficiency of the catalyst are highly dependent on the ligand structure and the reaction conditions.

For example, copper complexes with tetradentate tripodal ligands, which are structurally similar to the coordination environment provided by ethylenediamine and its derivatives, are active in electrocatalyzing the homogeneous ORR in aqueous solutions. nih.gov The catalytic cycle involves the reduction of Cu(II) to Cu(I), which then reacts with O₂. The turnover frequencies for some of these molecular copper catalysts can be very high, in the range of 10⁵ to 10⁶ s⁻¹. nih.gov

The dinuclear copper complex Cu₂(btmpa) has been shown to reduce O₂ to H₂O₂ with an onset potential of 0.50 V versus the reversible hydrogen electrode (RHE). nih.gov This selectivity for H₂O₂ production is significant for applications where H₂O₂ is the desired product. nih.gov The mechanism involves the adsorption of the copper complex onto the electrode surface, which enhances the catalytic activity. nih.gov

Mimicry of Enzymatic Activity by Copper Ethylenediamine Complexes

The ability of synthetic coordination complexes to mimic the structure and function of the active sites of metalloenzymes is a major goal in bioinorganic chemistry. rsc.orgnih.gov Copper ethylenediamine complexes are part of this endeavor, particularly in modeling the activity of copper-containing enzymes. rsc.org

By carefully designing the ligand environment around the copper center, it is possible to replicate key aspects of the enzymatic active site, such as the coordination geometry and the electronic properties of the metal ion. rsc.org This can lead to synthetic complexes that exhibit catalytic activities similar to those of enzymes like superoxide dismutase, galactose oxidase, and laccase. mdpi.comresearchgate.netmylens.ai

Superoxide dismutases (SODs) are a class of metalloenzymes that play a crucial role in antioxidant defense by catalyzing the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). wikipedia.orgnih.gov

2O₂⁻ + 2H⁺ → O₂ + H₂O₂

Synthetic, low-molecular-weight complexes of copper, including those with ethylenediamine-based ligands, have been developed as SOD mimetics. mylens.aiwikipedia.orgnih.gov These mimics offer potential therapeutic advantages over the native enzyme, such as better stability and cell permeability. wikipedia.org

The mechanism of SOD mimetic activity by copper complexes involves a catalytic redox cycle where the copper ion alternates between its Cu(II) and Cu(I) oxidation states. wikipedia.org

Reduction of Cu(II) to Cu(I): The Cu(II) complex reacts with a superoxide radical, which is oxidized to O₂. The copper center is reduced to Cu(I). [Cu(II)-L] + O₂⁻ → [Cu(I)-L] + O₂

Oxidation of Cu(I) to Cu(II): The resulting Cu(I) complex reacts with a second superoxide radical and protons to produce hydrogen peroxide, regenerating the active Cu(II) complex. [Cu(I)-L] + O₂⁻ + 2H⁺ → [Cu(II)-L] + H₂O₂

The catalytic efficiency of these mimics is influenced by the redox potential of the Cu(II)/Cu(I) couple, which should be tuned by the ligand environment to be intermediate between the potentials for the reduction and oxidation of superoxide. wikipedia.org Some synthetic copper complexes have been shown to possess catalytic activity that exceeds that of the native enzyme. nih.gov

Laccase Mimetic Activity in Lignin Degradation Systems

The copper ethylenediamine complex, commercially known as Komeen, demonstrates notable catalytic activity that mimics the function of laccase enzymes, particularly in the context of lignin degradation. This biomimetic capability positions it as a subject of significant interest in mechanistic investigations related to the reactivity of copper complexes. Laccases are multi-copper oxidases that catalyze the oxidation of various phenolic and non-phenolic compounds, playing a crucial role in natural lignin degradation. The ability of the copper ethylenediamine complex to emulate this enzymatic activity offers a pathway for developing efficient and robust delignification processes.

The laccase-like activity of the copper ethylenediamine complex is centered on its capacity to facilitate the oxidation of lignin's complex aromatic structure. This process is fundamental to breaking down the lignin polymer into smaller, more manageable fragments. The catalytic cycle of the copper complex in these reactions typically involves the transfer of electrons from the lignin substrate to the copper center, followed by the reduction of an oxidizing agent. This mechanism effectively mimics the oxidative function of natural laccase enzymes.

Research into the catalytic oxidation of lignin and its model compounds has provided insights into the mechanistic pathways through which copper complexes operate. These studies have shown that copper-based catalysts can promote the cleavage of critical linkages within the lignin structure, such as β-O-4 and Cα–Cβ bonds. The selectivity of these cleavage reactions can be influenced by the coordination environment of the copper ion, including the nature of the ligands. In the case of the copper ethylenediamine complex, the ethylenediamine ligand plays a crucial role in modulating the redox potential of the copper center, thereby influencing its catalytic efficacy.

Investigations into biomimetic pulp bleaching, a practical application of delignification, have highlighted the potential of copper complexes. In these systems, copper complexes in the presence of an oxidant can selectively degrade residual lignin in wood pulp with minimal degradation of cellulose fibers. This selectivity is a key attribute of laccase mimetic systems and is essential for industrial applications such as paper production.

The following table summarizes the kinetic parameters for the formation of the copper(II)-ethylenediamine complex, which is a foundational aspect of its reactivity. Understanding the formation kinetics of the active catalytic species is essential for optimizing its performance in lignin degradation systems.

| Reactants | Rate Constant (k) | Conditions |

|---|---|---|

| (Cu enn–1)2+ + en | (3.8 ± 1.6) × 109 l. mole–1 sec.–1 | 25°C, Ionic Strength 0.1M |

| (Cu enn–1)2+ + (H en)+ | (1.9 ± 0.3) × 109 l. mole–1 sec.–1 | 25°C, Ionic Strength 0.1M |

Further detailed research findings on the catalytic activity of copper complexes in the oxidation of lignin model compounds provide a clearer picture of their laccase mimetic behavior. The table below presents data on the conversion and product yields from the oxidation of a β-O-4 lignin model compound catalyzed by a copper-based system.

| Catalyst System | Substrate | Conversion (%) | Major Products | Yield (%) |

|---|---|---|---|---|

| CuCl/TEMPO/O2 | β-O-4 lignin model | >95 | Aryl Aldehydes | ~85 |

| Cu(OAc)2/1,10-phenanthroline | Alkaline lignin | - | Acetovanillone | 12 |

| Cu(OAc)2/1,10-phenanthroline | Alkaline lignin | - | Acetic acid | 87 |

These findings underscore the potential of the copper ethylenediamine complex as a robust and effective laccase mimic for lignin degradation. The mechanistic insights gained from studying its reactivity are pivotal for the design of advanced catalytic systems for biorefinery and pulp bleaching applications.

Advanced Applications of Copper Ethylenediamine Complexes in Material Science and Environmental Remediation Technologies

Precursor Roles in the Synthesis of Novel Copper-Containing Materials

Copper ethylenediamine (B42938) complexes serve as versatile precursors in the synthesis of advanced copper-based materials. The chelated structure of the complex allows for controlled release and deposition of copper, making it valuable in the fabrication of materials with specific morphologies and properties, such as nanomaterials and thin films.

Nanomaterial Fabrication via Copper Ethylenediamine Intermediates

The synthesis of copper nanoparticles and nanostructures often utilizes copper complexes as intermediates to direct the growth and morphology of the final product. Ethylenediamine, as a ligand, plays a crucial role in this process. For instance, in the synthesis of copper nanowires, ethylenediamine can be used in the reaction mixture alongside a copper salt (e.g., Cu(NO₃)₂) and a reducing agent. acs.org The ethylenediamine complexes formed in solution help to control the reduction rate of Cu²⁺ ions and can influence the anisotropic growth of the nanoparticles, leading to the formation of one-dimensional structures like nanowires. acs.org The complex acts as a stabilizer and a template, ensuring the controlled assembly of copper atoms into the desired nanostructure. acs.org

Deposition Techniques for Copper Thin Films and Coatings

In the fabrication of thin films, particularly copper sulfide (B99878) (CuS) films, copper ethylenediamine complexes are employed as a source of copper ions in chemical deposition techniques. iaamonline.org The complexing agent, such as ethylenediamine or triethanolamine (TEA), chelates the copper ions in the solution. iaamonline.org This chelation is critical as it controls the rate of release of free Cu²⁺ ions for reaction with the sulfide source. iaamonline.org By moderating the availability of copper ions, the complex prevents rapid, uncontrolled precipitation in the bulk solution and promotes heterogeneous nucleation on the substrate surface, leading to the formation of a uniform, adherent thin film. iaamonline.org The choice and concentration of the complexing agent can significantly influence the structural and optical properties of the deposited film. iaamonline.org

Application in Water Quality Management for Aquatic Vegetation Control: A Mechanistic Approach

Komeen, an aquatic algaecide and herbicide, has as its active ingredient a copper ethylenediamine complex. lakeproinc.comsepro.comforestrydistributing.com Its primary application is the control of a wide range of submersed and floating aquatic vegetation, including various species of algae and vascular plants. epa.govaquaticcontrol.comsepro.com The herbicidal activity of this compound is derived from the copper ion, which acts as a contact toxicant. The ethylenediamine ligand serves to keep the copper soluble and bioavailable in the aquatic environment. The fundamental mechanism involves the release of cupric ions (Cu²⁺) which disrupt multiple physiological and biochemical processes within the target plant and algal cells. clesens.comwikipedia.org Copper ions are known to inhibit photosynthesis, disrupt enzyme activity, interfere with energy transport, and compromise cell membrane integrity, ultimately leading to cell death. wikipedia.orgorst.eduoup.com

Table 1: Aquatic Vegetation Controlled by this compound This table is interactive and can be sorted by clicking on the headers.

| Common Name | Scientific Name | Type |

|---|---|---|

| Hydrilla | Hydrilla verticillata | Submersed Plant |

| Brazilian Elodea | Egeria densa | Submersed Plant |

| Coontail | Ceratophyllum demersum | Submersed Plant |

| Naiad | Najas spp. | Submersed Plant |

| Elodea | Elodea canadensis | Submersed Plant |

| Water Hyacinth | Eichhornia crassipes | Floating Plant |

| Water Lettuce | Pistia stratiotes | Floating Plant |

| Duckweed | Lemna spp. | Floating Plant |

| Chara | Chara spp. | Macro Algae |

| Pithophora | Pithophora spp. | Filamentous Algae |

| Cladophora | Cladophora spp. | Filamentous Algae |

Source: lakeproinc.comepa.gov

Targeted Delivery Systems for Copper Ethylenediamine Complexes in Aquatic Environments

Effective control of aquatic vegetation requires the active ingredient to be delivered to and maintained in the vicinity of the target organisms for a sufficient contact time. cygnetenterprises.com To enhance the efficiency and targeting of copper ethylenediamine complexes, specialized delivery systems have been developed. One such innovation is the use of microcrystal technology, as seen in products like this compound Descend. clesens.com This formulation allows the product to be applied as a liquid for ease of distribution but behave like a granule in the water, sinking and concentrating in the target zone for improved contact and exposure time with submersed vegetation. clesens.com Other application methods, such as subsurface applications and the use of invert emulsions, also serve as targeted delivery systems, helping to place the algaecide directly onto the nuisance plants and minimize dilution throughout the water body. lakeproinc.comsepro.com

Influence of Water Chemistry on Complex Distribution and Reactivity

The efficacy of copper-based algaecides like this compound is significantly influenced by the chemical characteristics of the water body. lakeproinc.com Key parameters include alkalinity, hardness, and the concentration of dissolved organic carbon (DOC). oup.commsu.edu

Alkalinity and Hardness: In waters with high alkalinity (typically above 50 ppm), which is often associated with high hardness, the bioavailability of copper ions is reduced. lakeproinc.com Carbonate and hydroxide ions, which are abundant in alkaline waters, can react with copper ions to form insoluble precipitates like copper carbonate. msu.edu This precipitation removes the active ingredient from the water column, reducing its effectiveness. Consequently, higher application rates are required in hard water to achieve the desired level of control. lakeproinc.com

Dissolved Organic Carbon (DOC): Organic matter present in the water can form strong complexes with copper ions, a process known as chelation. oup.com This binding can reduce the concentration of free, biologically active Cu²⁺ ions, thereby diminishing the algaecide's potency. oup.com

The interplay of these factors determines the speciation, distribution, and ultimately the toxicological activity of the copper complex in the aquatic environment. msu.edu

Table 2: Influence of Water Chemistry on Copper Algaecide Efficacy This table is interactive and can be sorted by clicking on the headers.

| Water Parameter | Effect on Copper Bioavailability | Implication for Treatment |

|---|---|---|

| High Alkalinity (>50 ppm) | Decreases | Higher application rates needed |

| High Hardness | Decreases | Higher application rates needed |

| High Dissolved Organic Carbon | Decreases | Efficacy may be reduced |

| Low Alkalinity (<50 ppm) | Increases | Lower application rates are effective |

Source: lakeproinc.comoup.commsu.edu

Mechanistic Studies of Antimicrobial and Antifungal Activity

Beyond their use as algaecides, copper ethylenediamine complexes have demonstrated significant antimicrobial and antifungal properties. researchgate.net Research has shown that chelating copper(II) ions with ligands like ethylenediamine and its derivatives can enhance their biological activity compared to the uncomplexed copper salts or the ligands alone. researchgate.netrsc.org

The primary mechanism of action is attributed to the copper(II) ion. wikipedia.org Upon dissociation from the complex, the Cu²⁺ ion can avidly bind to various functional groups in proteins and enzymes, particularly sulfhydryl (-SH), phosphate (-PO₄), and imidazole groups. wikipedia.orgorst.edu This binding denatures the proteins, disrupting their catalytic and structural functions. orst.edu Furthermore, copper ions can interfere with cellular energy transport processes and bind to nucleic acids, disrupting genetic integrity. The cumulative effect of these interactions leads to a loss of membrane integrity, cellular leakage, and eventual cell death. wikipedia.org

Studies on specific copper(II) complexes with terpene derivatives of ethylenediamine have confirmed high efficacy against a range of microbes. rsc.orgresearchgate.netnih.gov These complexes exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and significant antifungal activity against species such as Candida albicans, Sporobolomyces salmonicolor, and Penicillium notatum, in some cases exceeding the activity of clinical antifungal drugs. rsc.orgrsc.orgnih.gov

Cellular Membrane Disruption Mechanisms

The antimicrobial properties of copper ethylenediamine complexes are, in part, attributed to their ability to disrupt cellular membranes. While the precise mechanisms are multifaceted, a key process involves the interaction of the complex with the cell membrane, leading to a loss of integrity and permeability. ajchem-a.comnih.gov This can result in the leakage of essential intracellular components and ultimately, cell death.

One proposed mechanism is the generation of reactive oxygen species (ROS) through Fenton-type reactions. mdpi.com The copper ions in the complex can cycle between different oxidation states, catalyzing the production of highly reactive hydroxyl radicals. These radicals can then attack the lipid bilayer of the cell membrane, causing lipid peroxidation and subsequent membrane damage.

Another aspect of their membrane-disrupting activity is the accumulation of the complex within the cell membrane. This can alter the physical properties of the membrane, such as its fluidity and permeability, leading to cellular dysfunction. ajchem-a.com Studies have shown that copper-containing nanoparticles can cause rapid membrane damage to lung epithelial cells. nih.gov

Inhibition of Microbial Growth Pathways

Beyond membrane disruption, copper ethylenediamine complexes can inhibit microbial growth by interfering with essential metabolic pathways. The copper ions released from these complexes can bind to vital enzymes, inactivating them and disrupting cellular processes. mdpi.com

One of the primary targets is the biosynthesis of essential molecules. For example, copper complexes can interfere with the synthesis of tetrahydrofolic acid, a crucial coenzyme in the synthesis of nucleic acids and amino acids in bacteria. mdpi.com By inhibiting this pathway, the complexes effectively halt bacterial replication and growth.

Furthermore, copper ions can displace other essential metal ions from their native binding sites in enzymes, leading to a loss of enzymatic function. This can affect a wide range of metabolic activities, from respiration to nutrient uptake, ultimately leading to cell death. The chelation of copper with ethylenediamine can enhance this activity compared to the free copper ion. mdpi.com

Research has demonstrated the potent antimicrobial activity of various copper ethylenediamine complexes against a range of pathogens. For instance, certain chiral copper(II) complexes with terpene derivatives of ethylenediamine have shown high antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and significant antifungal activity against strains like Candida albicans. rsc.orgresearchgate.netnih.gov

Research Findings on Antimicrobial Activity

The following tables summarize research findings on the antimicrobial activity of specific copper ethylenediamine complexes.

| Bacterial Strain | Concentration (mg/mL) | Inhibition Zone (mm) | Activity Level |

|---|---|---|---|

| Escherichia coli | 250 | 8.83 ± 1.30 | Moderate |

| Staphylococcus aureus | 250 | 12.06 ± 1.26 | Strong |

| Fungal Strain | Activity Compared to Amphotericin B |

|---|---|

| C. albicans | Significantly Higher |

| S. salmonicolor | Significantly Higher |

| P. notatum | Significantly Higher |

Environmental Fate and Transformation Pathways of Copper Ethylenediamine Complexes in Aquatic and Sedimentary Systems

Sorption and Desorption Dynamics of Copper Ethylenediamine (B42938) Complexes with Sediments and Particulate Matter

The interaction of copper ethylenediamine complexes with solid phases such as sediments and suspended particulate matter is a critical process influencing their distribution and persistence in aquatic environments. Sorption can remove the complexes from the water column, potentially accumulating them in sediments. Conversely, desorption can release complexed copper back into the water.

Adsorption Isotherms and Kinetics on Aquatic Substrates

Studies on copper adsorption onto various aquatic substrates, including natural sediments and modified materials, provide insights into the potential behavior of copper ethylenediamine complexes. Adsorption isotherms, such as the Langmuir and Freundlich models, are used to describe the equilibrium relationship between the concentration of the substance in solution and the amount adsorbed onto the solid phase acs.orgresearchgate.netacs.orgku.ac.keomicsonline.org. Research indicates that the adsorption behavior of copper can be well-described by models like the Langmuir isotherm, suggesting monolayer formation in some cases researchgate.netacs.orgcas.cz.

Adsorption kinetics describe the rate at which sorption occurs. Pseudo-second-order kinetic models have been found to effectively describe the adsorption kinetics of copper ions onto various materials, including those modified with ethylenediamine or containing amine groups acs.orgacs.orgku.ac.keomicsonline.orgnih.gov. This suggests that the adsorption process may involve chemical interactions between the complex and the substrate surface acs.org. Factors such as contact time and pH significantly influence the extent and rate of copper adsorption acs.orgacs.orgomicsonline.orgcas.cznih.govmdpi.comnih.gov. For instance, copper adsorption generally increases with increasing pH acs.orgmdpi.com. Studies on materials modified with ethylenediamine have shown enhanced copper adsorption capacity compared to unmodified materials, indicating the role of the ethylenediamine moiety in complexation with surface sites cas.cznih.gov.

Influence of Organic Carbon Content on Complex Sequestration

Organic carbon content in sediments and particulate matter plays a significant role in the sequestration of copper and potentially copper ethylenediamine complexes. Dissolved organic matter (DOM), characterized by dissolved organic carbon (DOC), has a strong affinity for copper, forming soluble complexes that can influence copper mobility and speciation mdpi.comresearchgate.netmdpi.com. The presence of organic matter can enhance the complexing capacity of water extracts from soils and sediments for copper mdpi.com. A significant positive correlation has been observed between copper complexing capacity and the concentration of organic carbon in water extracts mdpi.com.

The interaction between soil mineral particles and organic matter forms organo-mineral complexes, which can enhance the stability of organic carbon and influence the sequestration of associated metals like copper frontiersin.org. While organic matter can lead to the formation of soluble copper-organic complexes, potentially increasing mobility mdpi.comresearchgate.net, it also provides binding sites for copper sorption onto solid phases nih.gov. The complexation of copper by dissolved organic matter can influence its adsorption onto and desorption from soil, with complexation by sewage sludge-derived DOM shown to enhance copper desorption and reduce adsorption in certain soil types researchgate.net. The specific nature and source of organic matter, such as effluent organic matter, can influence its copper binding ability and the subsequent speciation and bioavailability of copper in aquatic systems researchgate.net.

Biotransformation and Abiotic Degradation of Ethylenediamine Ligands

The ethylenediamine ligand within copper ethylenediamine complexes can undergo degradation in the environment through both abiotic and biological processes. These transformation pathways can lead to the breakdown of the complex and the potential release of free copper ions.

Photolytic Degradation Mechanisms in Water Columns

Photolytic degradation, driven by sunlight or UV radiation, can contribute to the transformation of organic ligands in aquatic environments. While direct information on the photolysis of copper ethylenediamine complexes is limited in the provided sources, studies on other chelating agents like ethylenediaminetetraacetic acid (EDTA) and ethylenediamine disuccinic acid (EDDS) demonstrate that photodegradation can occur in water columns, influenced by factors such as pH and the presence of metal ions like Fe(III) nih.govmdpi.com. The rate of photodegradation can vary depending on the specific chelating agent and water composition nih.govmdpi.com. Ethylenediamine itself is expected to react with photochemically-produced hydroxyl radicals in the atmosphere, and while this is an atmospheric process, similar radical-mediated reactions could potentially occur in surface waters under sunlight nih.gov.

Microbial Degradation Pathways of Ethylenediamine Moieties

Microbial degradation is a significant process for the breakdown of many organic compounds, including amines like ethylenediamine. Ethylenediamine is expected to be readily biodegradable in the environment, with studies showing significant degradation by sewage inocula over a few weeks nih.govoecd.org. Biodegradation is considered a major environmental elimination pathway for ethylenediamine nih.govoecd.org.

While the degradation of the intact copper ethylenediamine complex by microorganisms is not explicitly detailed in the search results, the microbial degradation of the ethylenediamine ligand is a key process that would likely precede or occur concurrently with the breakdown of the complex. Research on the microbial degradation of other aminopolycarboxylic acids like EDTA highlights the existence of specific microbial pathways and enzymes involved in cleaving carbon-nitrogen bonds and utilizing the organic moiety oup.comnih.govwsu.edu. These studies suggest that microorganisms capable of degrading ethylenediamine or similar chelating agents could play a role in the biotransformation of copper ethylenediamine complexes, ultimately affecting the fate of both the ligand and the complexed copper.

Speciation and Bioavailability of Copper Ions Released from Complexes in Environmental Compartments

The speciation of copper, referring to the different chemical forms in which it exists, is a critical factor determining its bioavailability and potential toxicity in environmental compartments. Copper in aquatic ecosystems can exist in soluble forms or be associated with particles through processes like sorption, chelation, and co-precipitation mass.gov. Copper ethylenediamine complexes are highly water-soluble mass.gov.

The formation of complexes with ligands like ethylenediamine can significantly influence copper speciation and reduce the concentration of free copper ions in solution mass.gov. The free copper ion (Cu²⁺) is generally considered the most chemically reactive and biologically available form dtic.mildcceew.gov.au. Complexation with chelating agents like ethylenediamine can decrease the availability of copper ions in the water column through chelation, potentially reducing toxicity to non-target organisms mass.gov.

Environmental factors such as pH, the concentration of other ligands (both organic and inorganic), and the presence of solid phases influence the equilibrium between complexed copper and free copper ions mdpi.comresearchgate.netmdpi.commass.govdtic.mildcceew.gov.au. For example, copper complexation by dissolved organic matter is influenced by pH mdpi.comresearchgate.net. The complex speciation of copper in natural systems, particularly in the presence of various complexing agents and sorption phases, makes it challenging to precisely calculate the concentration of free copper ions openrepository.com. However, techniques like anodic stripping voltammetry (ASV) and ion-selective electrodes (ISE) can be used to measure labile and free copper concentrations, which are considered better indicators of bioavailable copper than total copper concentration dcceew.gov.au. The bioavailability of copper ions released from complexes is thus dependent on the stability of the complex and the environmental conditions that favor or disfavor its dissociation and the formation of other copper species.

Dynamic Copper Speciation Modeling in Natural Waters

The chemical speciation of copper ethylenediamine complexes in natural waters is a critical factor influencing their reactivity, transport, fate, and bioavailability publish.csiro.audcceew.gov.auplymouth.ac.uk. Copper in aquatic systems can exist in various forms, including free hydrated ions, inorganic complexes, and complexes with organic ligands researchgate.netdcceew.gov.auplymouth.ac.uk. The distribution among these species is dynamic and influenced by a range of water chemistry parameters such as pH, water hardness, and the concentration of dissolved organic matter (DOM) researchgate.netplymouth.ac.ukresearchgate.netresearchgate.net.

Speciation modeling is a crucial tool for predicting how copper from ethylenediamine complexes will behave in different aquatic environments publish.csiro.au. Models aim to calculate the equilibrium concentrations of free metal ions and the amounts of metal bound by dissolved organic matter publish.csiro.au. For instance, the WHAM7 model has been used to predict metal speciation in fresh, estuarine, coastal, and open ocean waters, showing varying degrees of agreement with measured speciation variables across different water types publish.csiro.au.

Analytical techniques such as pH-metry and voltammetry, often coupled with competitive ligand exchange, are employed in speciation studies to determine the concentration and stability of copper complexes plymouth.ac.ukresearchgate.netderpharmachemica.com. Computer programs like MINIQUAD75 and HYSS are utilized in modeling studies to establish the formation and distribution of different copper species under varying conditions, such as pH and ligand concentrations derpharmachemica.com. These studies have shown that the presence of other ligands in natural waters can significantly influence copper speciation by forming complexes with varying stability constants researchgate.netderpharmachemica.com.

The free copper ion (Cu²⁺) is generally considered to be the most biologically available and toxic form of copper to aquatic organisms dcceew.gov.au. However, the bioavailability of complexed copper can vary, and in some instances, complexes may also be taken up by biota unige.ch. Understanding the dynamic speciation through modeling and analytical measurements is therefore essential for assessing the potential environmental impact of copper ethylenediamine complexes.

Factors Influencing Copper Uptake by Aquatic Biota at the Molecular Level

The uptake of copper by aquatic biota from copper ethylenediamine complexes is a process influenced by the chemical speciation of copper and the physiological characteristics of the organism. The Biotic Ligand Model (BLM) is a conceptual framework used to predict the effects of metals on aquatic organisms and provides insights into the mechanisms of metal uptake at biological surfaces, such as fish gills unige.ch. The BLM posits that the biological effects of metals are initiated by their accumulation at sensitive biological sites (the biotic ligand), and it assumes a chemical equilibrium between the metal in solution, its complexes, and the binding sites on the organism unige.ch.

While the free metal ion is often considered the primary form taken up by aquatic organisms, studies have investigated the uptake of copper when complexed with various organic ligands, including diaminoethane (ethylenediamine) researchgate.net. Research exposing fish to copper complexed with ligands like ethylenediamine has shown that the presence of these organic ligands can reduce the uptake of copper by the fish compared to the free copper ion, although uptake may not be completely eliminated researchgate.net. The rate of uptake of copper from these complexes can be related to the conditional stability constant of the complex researchgate.net.

However, the relationship between complexation and bioavailability is not always straightforward. While complex formation in solution is often predicted to reduce metal uptake and bioavailability, there are instances where no effect is observed or even where bioavailability increases in the presence of trace metal complexes unige.ch. This highlights the complexity of metal uptake processes, which can depend on the specific metal complex, the organism, and the environmental conditions researchgate.netunige.ch.

At the molecular level, copper uptake involves interactions with transport proteins and binding sites on cell membranes unige.ch. Organisms have evolved different mechanisms to regulate internal copper concentrations and cope with varying levels of exposure researchgate.net. The specific factors influencing the uptake of copper from ethylenediamine complexes at the molecular level are an area of ongoing research, but they are intrinsically linked to the prevailing copper speciation and the affinity of biological transport systems for the different copper species present.

Analytical Methodologies for Characterization and Quantification of Copper Ethylenediamine Complexes in Complex Matrices

Chromatographic Separation Techniques for Copper Ethylenediamine (B42938) Species